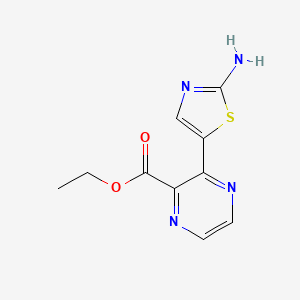
Ethyl 3-(2-aminothiazol-5-yl)pyrazine-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl3-(2-aminothiazol-5-yl)pyrazine-2-carboxylate is a heterocyclic compound that contains both thiazole and pyrazine rings. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including anticancer, antimicrobial, and anti-inflammatory properties .
Preparation Methods
The synthesis of Ethyl3-(2-aminothiazol-5-yl)pyrazine-2-carboxylate typically involves the reaction of 2-aminothiazole with ethyl pyrazine-2-carboxylate under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and a solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction mixture is heated to a specific temperature, often around 80-100°C, for several hours to ensure complete conversion .
Chemical Reactions Analysis
Ethyl3-(2-aminothiazol-5-yl)pyrazine-2-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the thiazole or pyrazine rings, often using reagents like halides or amines under basic conditions
Scientific Research Applications
Ethyl3-(2-aminothiazol-5-yl)pyrazine-2-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits significant biological activities, making it a candidate for drug development, particularly in anticancer and antimicrobial research.
Medicine: Due to its potential therapeutic properties, it is studied for its efficacy in treating various diseases, including cancer and bacterial infections.
Industry: The compound is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of Ethyl3-(2-aminothiazol-5-yl)pyrazine-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins that are crucial for the survival and proliferation of cancer cells and bacteria. For example, it may inhibit kinases or other signaling molecules involved in cell growth and division .
Comparison with Similar Compounds
Ethyl3-(2-aminothiazol-5-yl)pyrazine-2-carboxylate can be compared with other similar compounds, such as:
2-Aminothiazole derivatives: These compounds share the thiazole ring and exhibit similar biological activities, including anticancer and antimicrobial properties.
Pyrazine derivatives: Compounds containing the pyrazine ring also show a range of biological activities and are used in drug development.
Thiazole-pyrazine hybrids:
Ethyl3-(2-aminothiazol-5-yl)pyrazine-2-carboxylate stands out due to its specific combination of thiazole and pyrazine rings, which contribute to its unique chemical and biological properties.
Properties
Molecular Formula |
C10H10N4O2S |
|---|---|
Molecular Weight |
250.28 g/mol |
IUPAC Name |
ethyl 3-(2-amino-1,3-thiazol-5-yl)pyrazine-2-carboxylate |
InChI |
InChI=1S/C10H10N4O2S/c1-2-16-9(15)8-7(12-3-4-13-8)6-5-14-10(11)17-6/h3-5H,2H2,1H3,(H2,11,14) |
InChI Key |
ZWVBFBAVAKWAQH-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=NC=CN=C1C2=CN=C(S2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















